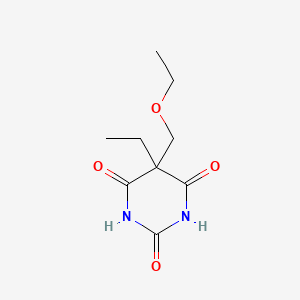
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. Barbituric acid derivatives have been widely studied due to their diverse pharmacological properties and applications in medicinal chemistry. The compound is characterized by the presence of ethoxymethyl and ethyl groups at the 5-position of the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, typically involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired barbituric acid derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of barbituric acid derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and yield. The purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl and ethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . The enol form of the compound is more stable and establishes stronger interactions with the catalytic nickel ion of urease, contributing to its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, can be compared with other barbituric acid derivatives such as:
5,5-Diethylbarbituric acid: Known for its hypnotic properties.
5-Methyl-5-phenylbarbituric acid: Used as an anticonvulsant.
5-Ethyl-5-(1-methylbutyl)barbituric acid: Known for its sedative effects.
The uniqueness of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
| 66941-27-3 | |
Molekularformel |
C9H14N2O4 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-(ethoxymethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(5-15-4-2)6(12)10-8(14)11-7(9)13/h3-5H2,1-2H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
JJFVSCBKCCIORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)

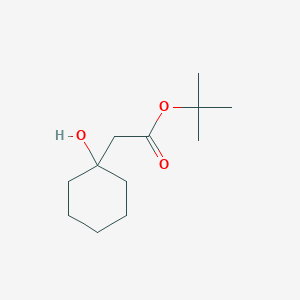
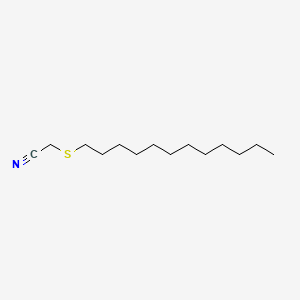

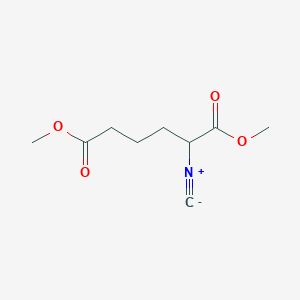

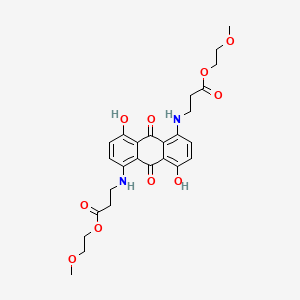
![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/no-structure.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
